![molecular formula C21H35N5O2 B2616606 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-02-4](/img/no-structure.png)
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Description
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione , also known by its chemical structure, is a compound with the following IUPAC name: 4-[(2-ethyl-1-piperidinyl)methyl]phenylamine . Its molecular formula is C14H22N2 . This compound exhibits interesting pharmacological properties and has been studied for various applications .
Molecular Structure Analysis
The molecular structure of 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione consists of a purine core with additional substituents. The presence of the 2-ethylpiperidin-1-yl group and the hexyl side chain contributes to its unique properties. The trifluoromethyl group at position 2 enhances its lipophilicity and may influence its biological activity. A visual representation of the molecular structure would be beneficial for a more detailed analysis .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione remains elusive. Researchers may have explored its interactions with specific receptors, enzymes, or cellular pathways. Understanding its mode of action could guide its potential therapeutic applications .
properties
CAS RN |
851942-02-4 |
---|---|
Product Name |
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C21H35N5O2 |
Molecular Weight |
389.544 |
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-5-7-8-10-14-26-17(15-25-13-11-9-12-16(25)6-2)22-19-18(26)20(27)24(4)21(28)23(19)3/h16H,5-15H2,1-4H3 |
InChI Key |
RDOFFCDFDMKXHS-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
solubility |
not available |
Origin of Product |
United States |
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